

Spectroscopic Profile of 1,1,2,2-Tetramethylcyclopropane: A Technical Guide

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Compound of Interest

Compound Name: 1,1,2,2-Tetramethylcyclopropane

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This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **1,1,2,2-tetramethylcyclopropane**. The information presented herein is intended to support research and development activities by providing detailed spectral data and the methodologies for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR spectral data for **1,1,2,2-tetramethylcyclopropane**.

¹H NMR Spectral Data

Due to the high symmetry of **1,1,2,2-tetramethylcyclopropane**, the ¹H NMR spectrum is expected to show two singlets.

Chemical Shift (δ) ppm	Multiplicity	Assignment
~0.9 - 1.1	Singlet	12H, four methyl groups (CH₃)
~0.2 - 0.4	Singlet	2H, cyclopropyl methylene group (CH ₂)



¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of **1,1,2,2-tetramethylcyclopropane** in deuterated chloroform (CDCl₃) displays three distinct signals corresponding to the three unique carbon environments in the molecule.[1]

Chemical Shift (δ) ppm	Assignment
29.8	Quaternary carbons (C1 and C2)
21.7	Methyl carbons (CH₃)
17.5	Methylene carbon (C3)

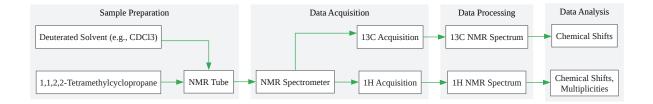
Experimental Protocol: NMR Spectroscopy

The following provides a general procedure for obtaining NMR spectra of volatile organic compounds like **1,1,2,2-tetramethylcyclopropane**. Specific parameters may need optimization based on the available instrumentation.

- Sample Preparation: A solution of **1,1,2,2-tetramethylcyclopropane** is prepared by dissolving approximately 5-25 mg of the compound in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The concentration should be adjusted to obtain an adequate signal-to-noise ratio.
- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
- ¹H NMR Acquisition:
 - The spectrometer is tuned to the proton frequency.
 - A standard one-pulse sequence is typically used.
 - Parameters such as the spectral width, acquisition time, relaxation delay, and number of scans are optimized to ensure high-quality data.



- The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
- ¹³C NMR Acquisition:
 - The spectrometer is tuned to the carbon-13 frequency.
 - A proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon atom.
 - A sufficient number of scans are acquired to achieve a good signal-to-noise ratio, as the natural abundance of ¹³C is low.
 - o Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard (TMS at 0.00 ppm).



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NMR Experimental Workflow

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The gas-phase IR spectrum of **1,1,2,2-tetramethylcyclopropane** exhibits several characteristic absorption bands.

IR Spectral Data (Gas Phase)



The following table lists the major absorption bands observed in the gas-phase IR spectrum of **1,1,2,2-tetramethylcyclopropane**.

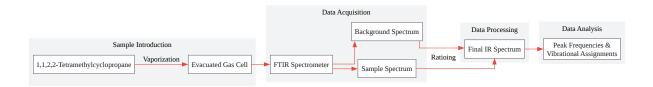
Wavenumber (cm ⁻¹)	Vibrational Assignment
2970 - 2850	C-H stretching (methyl and methylene groups)
1465	CH₂ scissoring and CH₃ asymmetric deformation
1375	CH₃ symmetric deformation (umbrella mode)
~1020	Cyclopropane ring vibrations

Experimental Protocol: Gas-Phase IR Spectroscopy

The following outlines a general procedure for obtaining a gas-phase IR spectrum of a volatile compound.

- Sample Introduction: A small amount of liquid 1,1,2,2-tetramethylcyclopropane is introduced into an evacuated gas cell. The sample is allowed to vaporize to a desired pressure.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for analysis. The
 instrument is purged with a dry, IR-inactive gas (e.g., nitrogen or argon) to minimize
 atmospheric interference.
- Data Acquisition:
 - A background spectrum of the empty gas cell is recorded.
 - The spectrum of the sample in the gas cell is then acquired.
 - The final absorbance or transmittance spectrum is obtained by ratioing the sample spectrum against the background spectrum.
 - The spectral range and resolution are selected to adequately resolve the vibrational bands of interest.





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IR Experimental Workflow

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References

- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
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